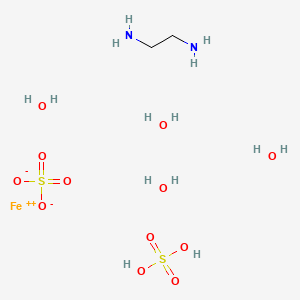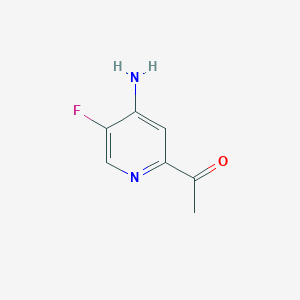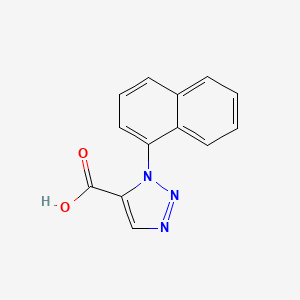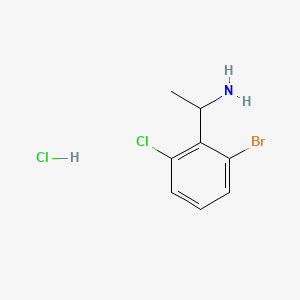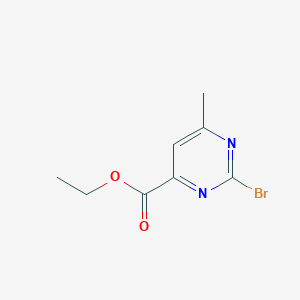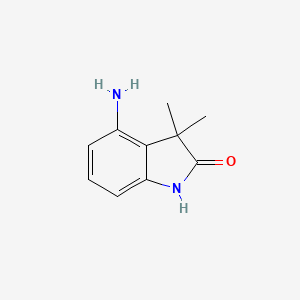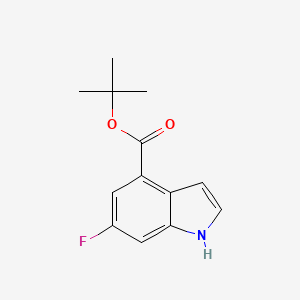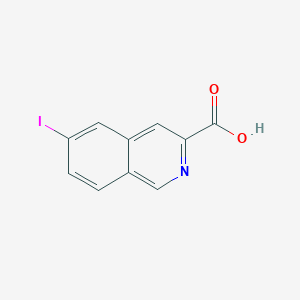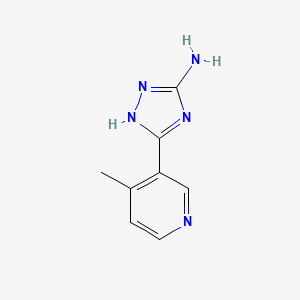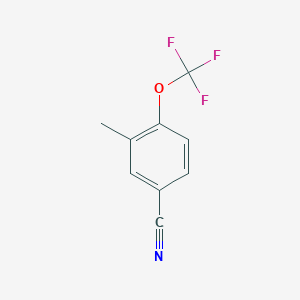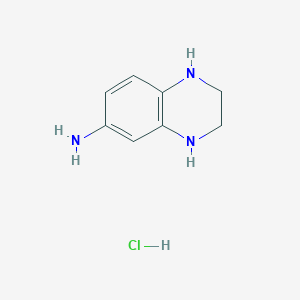
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of high-pressure hydrogenation reactors and efficient purification techniques like recrystallization or chromatography would be standard practices .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, fully saturated amines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学研究应用
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
Quinoxaline: The parent compound, which is less reduced and has different chemical properties.
1,2,3,4-Tetrahydroquinoline: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which allows for diverse chemical modifications and applications. Its reduced form compared to quinoxaline provides different reactivity, making it valuable in various synthetic and research contexts .
属性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoxalin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10-11H,3-4,9H2;1H |
InChI 键 |
XTDQOUHPYHRFEC-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(N1)C=CC(=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)

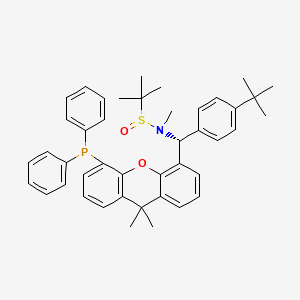
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
